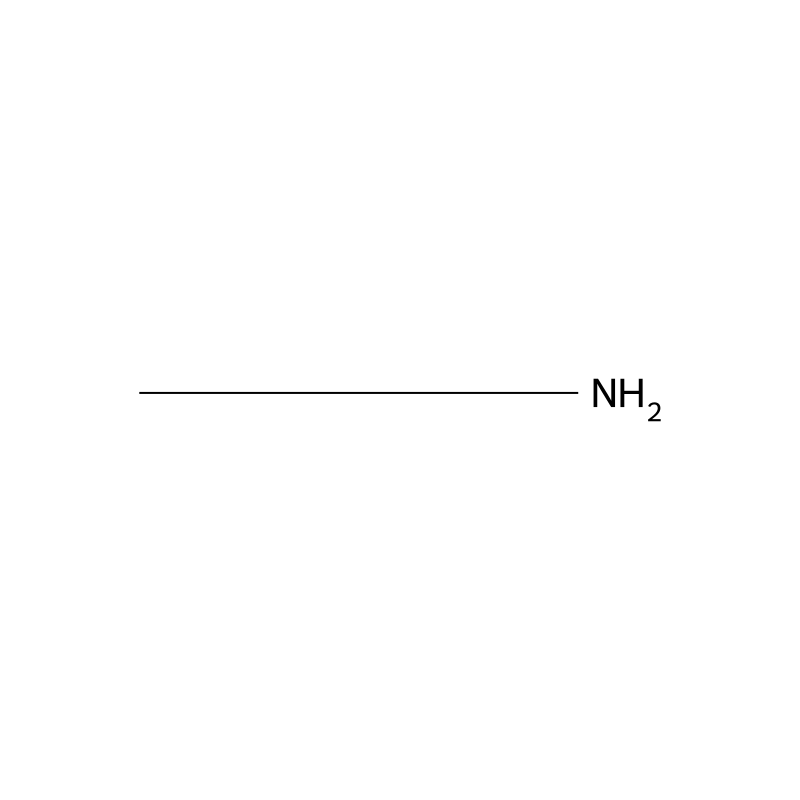

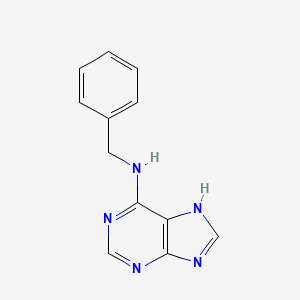

6-Benzylaminopurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.00044 g/cu cm at 15 °C

In water, 60 mg/L at 20 °C

0.06 mg/mL at 20 °C

Synonyms

Canonical SMILES

Shoot multiplication

Studies have shown that BA, when used alone or in combination with other plant hormones like auxins, can significantly increase shoot multiplication rates in various plant species. This allows researchers to rapidly generate large numbers of genetically identical plants for further experimentation or propagation purposes.

Somatic embryogenesis

Benzyladenine plays a vital role in inducing somatic embryogenesis, a process where embryos form from vegetative (non-reproductive) cells. This technique is valuable for plant improvement programs and germplasm conservation efforts.

Adventitious bud formation

Scientific research demonstrates that BA can stimulate the formation of adventitious buds, which are new buds that arise from unexpected locations on a plant, such as on roots or leaves []. This ability is useful for regenerating whole plants from various plant tissues and facilitating plant propagation [].

Overall, benzyladenine is a cornerstone tool in plant tissue culture research, enabling the efficient propagation and regeneration of plants for various scientific applications.

Benzyladenine in Stress Tolerance

Beyond its role in plant propagation, benzyladenine is being explored for its potential to enhance plant tolerance to various environmental stresses. Research suggests that BA application can:

Improve drought tolerance

Studies have shown that BA can increase root growth and stomatal closure, which helps plants conserve water during drought conditions.

Enhance disease resistance

Scientific evidence indicates that BA can activate plant defense mechanisms, potentially improving resistance to certain pathogens.

Alleviate salt stress

Research suggests that BA application can mitigate the negative effects of salt stress on plants by modulating gene expression and enhancing antioxidant activity.

6-Benzylaminopurine, also known as benzyl adenine, is a synthetic compound classified as a cytokinin, which is a type of plant hormone. Its chemical formula is C₁₂H₁₁N₅, and it has a molecular weight of 225.25 g/mol. This compound is primarily utilized in agriculture to promote plant growth and development by stimulating cell division and differentiation. It is particularly effective in enhancing the growth of shoots and delaying leaf senescence, making it valuable for various horticultural applications .

6-Benzylaminopurine appears as a colorless to off-white or yellow powder and is known for being slightly soluble in ethanol but insoluble in water. It is stable under acidic and alkaline conditions, although it can be corrosive at high concentrations .

Benzyladenine mimics the effects of natural cytokinins by binding to cytokinin receptors in plant cells []. This binding triggers a cascade of signaling events that regulate various cellular processes, including cell division, shoot and bud formation, and seed germination []. Benzyladenine can also influence gene expression and promote the uptake of nutrients by plants [].

In laboratory settings, 6-benzylaminopurine can be synthesized through the reaction of adenine with benzylamine in the presence of specific catalysts. For example, one synthesis method involves heating adenine with sodium benzylate and benzyl alcohol, producing sodium salt of 6-benzylaminopurine with high yields .

The biological activity of 6-benzylaminopurine is significant in both plant physiology and potential medical applications. In plants, it acts as a growth regulator that influences various developmental processes such as:

- Stimulating shoot proliferation: Enhances the formation of new shoots from existing tissues.

- Inducing flowering: Promotes flowering in certain plant species.

- Delaying senescence: Extends the shelf life of harvested fruits and vegetables by delaying aging processes .

In addition to its agricultural uses, studies have shown that 6-benzylaminopurine may have potential in medical applications, particularly in cancer research. It has been observed to stimulate lipid production in certain microalgae strains, which could be beneficial for biofuel production and other industrial applications .

Several methods exist for synthesizing 6-benzylaminopurine, including:

- Direct Reaction Method: This involves reacting adenine with benzylamine under controlled conditions. The process typically requires heating and can yield sodium salt forms of the compound.

- Coordination Compound Method: Recent studies have explored synthesizing coordination compounds involving 6-benzylaminopurine and metal salts (e.g., cobalt nitrate), which can enhance its biological activity .

- Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate the reaction rates and improve yields when synthesizing 6-benzylaminopurine from its precursors .

6-Benzylaminopurine has a wide range of applications:

- Agriculture: Used as a plant growth regulator to enhance seed germination, promote shoot initiation, and improve post-harvest quality of fruits and vegetables.

- Tissue Culture: Commonly added to culture media (e.g., Murashige and Skoog medium) to support the growth of plant cells in vitro.

- Floristry: Extends the shelf life of cut flowers and greens by delaying wilting .

- Biotechnology: Investigated for its potential to enhance lipid production in microalgae for biofuel applications .

Research indicates that 6-benzylaminopurine interacts with various biochemical pathways within plants. For example:

- It has been shown to influence metabolic pathways leading to increased glucose utilization in certain microalgae strains.

- Studies have demonstrated that treatment with 6-benzylaminopurine can alter metabolite profiles significantly, indicating its role in enhancing metabolic flux towards desired products such as fatty acids .

These interactions suggest that 6-benzylaminopurine not only affects growth but also plays a role in stress responses within plants.

Several compounds share structural similarities with 6-benzylaminopurine, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Zeatin | Contains an isoprenoid side chain | More potent in promoting shoot formation |

| Kinetin | Contains a carbonyl group | Known for anti-aging effects on plants |

| Thidiazuron | Contains a thiadiazole ring | Stronger cytokinin activity than 6-benzylaminopurine |

While these compounds also function as cytokinins, 6-benzylaminopurine is unique due to its specific effects on delaying senescence and enhancing post-harvest quality in agricultural products . Its versatility makes it an essential tool in both agriculture and biotechnology.

6-Benzylaminopurine (6-BAP) emerged from pioneering work in plant physiology during the mid-20th century. The compound was first synthesized and tested in the laboratories of Folke K. Skoog at the University of Wisconsin–Madison, a key figure in plant growth regulator research. Skoog’s team, building on the discovery of kinetin (a natural cytokinin) by Carlos O. Miller in 1954, developed synthetic cytokinins to study plant cell division. 6-Benzylaminopurine was among the first synthetic cytokinins created, with its ability to stimulate cell division and organogenesis in plant tissues documented in seminal studies. The compound’s utility in extending the shelf life of cut flowers and vegetables was recognized early, cementing its role in agricultural and horticultural applications.

Chemical Classification and Nomenclature

6-Benzylaminopurine belongs to the 6-alkylaminopurine class, a subgroup of adenine derivatives. Its systematic IUPAC name is N-Benzyl-1H-purin-6-amine, reflecting its structure: a purine ring with a benzyl group attached to the N⁶ position. Common synonyms include:

- Benzyladenine (BA)

- 6-BAP

- N⁶-Benzyladenine

The compound’s CAS registry number is 1214-39-7, and its molecular formula is C₁₂H₁₁N₅.

Position in Plant Growth Regulator Research

As a first-generation synthetic cytokinin, 6-BAP holds historical and practical significance in plant biology. It is integral to Murashige and Skoog (MS) medium, a foundational formulation for plant tissue culture developed in 1962. The compound’s ability to regulate cell division, delay senescence, and enhance fruit size has made it a staple in studies of plant development. Unlike natural cytokinins, 6-BAP’s synthetic origin allows precise control over concentration and application, enabling breakthroughs in understanding hormonal crosstalk in plants.

Structural Characteristics and Fundamental Properties

6-Benzylaminopurine’s structure consists of a purine backbone modified at the N⁶ position with a benzyl group (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 225.25 g/mol | |

| Melting point | 234–235°C | |

| Water solubility | 60 mg/L (20°C) | |

| Stability | Stable in acidic/alkaline conditions | |

| Log P (octanol-water) | 2.13 |

The compound is sparingly soluble in organic solvents but dissolves in dimethylformamide and dimethyl sulfoxide. Its stability under diverse conditions facilitates its use in laboratory and agricultural settings.

Structural formula:

$$

\text{C}{12}\text{H}{11}\text{N}_5 \quad \text{(IUPAC: } N\text{-Benzyl-1H-purin-6-amine)}

$$

The benzyl group enhances lipid solubility, enabling membrane penetration and interaction with intracellular cytokinin receptors. Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with characteristic signals for the purine ring and benzyl protons.

6-Benzylaminopurine possesses the molecular formula C₁₂H₁₁N₅ with a molecular weight of 225.25 g/mol [1] [2] [3]. The compound is characterized by a purine ring system substituted at the 6-position with a benzylamino group, forming the complete chemical name N-benzyl-9H-purin-6-amine. The International Union of Pure and Applied Chemistry nomenclature system identifies this compound through its unique Chemical Abstracts Service registry number 1214-39-7 [1] [2] [3].

The physical characteristics of 6-benzylaminopurine present as a crystalline powder exhibiting a white to light yellow coloration [4] [5] [6]. The compound demonstrates remarkable thermal stability with a well-defined melting point range of 229-233°C [4] [6]. Unlike many organic compounds, 6-benzylaminopurine does not exhibit a conventional boiling point as it undergoes thermal decomposition before reaching the liquid-vapor equilibrium [4].

The molecular density of 6-benzylaminopurine measures 1.4 g/cm³, indicating a relatively compact crystalline structure [4]. The compound exhibits limited water solubility, with approximately 60 mg/L dissolution capacity at 20°C, classifying it as slightly soluble in aqueous media [4] [7]. However, the solubility profile varies significantly across different organic solvents, showing good solubility in methanol and acetone, slight solubility in ethyl acetate, dichloromethane, and toluene, while remaining essentially insoluble in n-hexane [4].

Table 1: Physical and Chemical Properties of 6-Benzylaminopurine

| Property | Value | Reference Citation |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₅ | [1] [2] [3] |

| Molecular Weight (g/mol) | 225.25 | [1] [2] [3] |

| CAS Number | 1214-39-7 | [1] [2] [3] |

| Physical State | Crystalline powder | [4] [5] [6] |

| Color/Appearance | White to light yellow | [4] [5] [6] |

| Melting Point (°C) | 229-233 | [4] [6] |

| Boiling Point (°C) | Not applicable (decomposes) | [4] |

| Density (g/cm³) | 1.4 | [4] |

| Water Solubility (mg/L) | 60 at 20°C (slightly soluble) | [4] [7] |

| Solubility in Organic Solvents | Soluble in methanol, acetone; slightly soluble in ethyl acetate, dichloromethane, toluene; insoluble in n-hexane | [4] |

| pH (predicted) | 9.36 ± 0.20 | [4] |

| Stability | Stable under normal conditions | [4] |

| LogP | 1.570 | [4] |

| Flash Point (°F) | 103 | [4] |

| Vapor Pressure (mm Hg at 20°C) | 3.3 | [4] |

| InChI Key | NWBJYWHLCVSVIJ-UHFFFAOYSA-N | [1] [2] |

| SMILES | C(Nc1ncnc2nc[nH]c12)c3ccccc3 | [1] [8] |

The compound exhibits basic characteristics with a predicted pH value of 9.36 ± 0.20, consistent with the presence of amino groups within the purine structure [4]. The partition coefficient (LogP) value of 1.570 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties that influence its biological activity and solubility characteristics [4].

Traditional Synthesis Methods

The conventional synthesis of 6-benzylaminopurine primarily relies on nucleophilic substitution reactions involving 6-chloropurine as the starting material. The traditional condensation method represents the most straightforward approach, utilizing the direct reaction between 6-chloropurine and benzylamine under controlled thermal conditions [4] [9] [10].

In the basic traditional method, equimolar quantities of 6-chloropurine and benzylamine are combined and heated to temperatures ranging from 70-80°C. The reaction can be facilitated through conventional heating or microwave irradiation, with the latter providing enhanced reaction kinetics and improved energy efficiency [4]. The mechanism involves nucleophilic attack by the benzylamine nitrogen on the electron-deficient C-6 position of the chloropurine, resulting in the displacement of the chloride ion and formation of the desired benzylaminopurine product.

The reaction yields typically range from 75-85% under optimized conditions, with the primary limitation being the formation of side products resulting from incomplete conversion or thermal decomposition [4] [9] [10]. Temperature control proves critical in this synthesis, as excessive heat can lead to degradation of both starting materials and products, while insufficient thermal energy results in incomplete reaction conversion.

A modified version of the traditional method incorporates triethylamine as a base catalyst to improve reaction efficiency and yield. This enhancement addresses the acidic conditions generated during the nucleophilic substitution process, where hydrogen chloride formation can impede the reaction progress [11] [12]. The presence of triethylamine neutralizes the evolving acid, maintaining optimal reaction conditions and preventing product degradation.

Modern Industrial Production Processes

Contemporary industrial synthesis of 6-benzylaminopurine has evolved to incorporate advanced process optimization techniques that enhance both yield and economic viability. Modern production methods focus on solvent selection, temperature control, and purification strategies that minimize waste generation while maximizing product quality [10] [13].

The industrial-scale synthesis typically employs ethanol as the preferred solvent system due to its favorable properties including appropriate boiling point, good solubility characteristics for both reactants and products, and relatively low environmental impact [10]. The process begins with the dissolution of 6-chloropurine in ethanol, followed by the controlled addition of benzylamine under an inert atmosphere to prevent oxidative side reactions.

Temperature management in industrial processes involves precise control systems that maintain optimal reaction temperatures while preventing hotspot formation that could lead to product decomposition. The typical industrial protocol maintains reaction temperatures between 60-80°C with continuous monitoring to ensure consistent product quality [13].

Purification strategies in modern industrial processes incorporate crystallization techniques that exploit the differential solubility characteristics of the product versus impurities. The crude reaction mixture undergoes controlled cooling to precipitate the pure 6-benzylaminopurine crystals, which are subsequently washed with appropriate solvents to remove residual impurities [10] [13].

Quality control measures in industrial production include high-performance liquid chromatography analysis to verify product purity, typically achieving specifications of 98.5% or higher purity levels [6]. The industrial yields commonly exceed 85-95% through optimized reaction conditions and efficient purification protocols [10] [13].

Condensation of 6-Chloropurine with Benzylamines

The condensation reaction between 6-chloropurine and benzylamine represents the cornerstone synthetic approach for 6-benzylaminopurine production. This nucleophilic aromatic substitution reaction exploits the electrophilic nature of the C-6 position in the chloropurine substrate, which is activated by the electron-withdrawing effects of the adjacent nitrogen atoms in the purine ring system [11] [12].

The reaction mechanism proceeds through a classical addition-elimination pathway where the benzylamine nucleophile attacks the electrophilic carbon bearing the chlorine substituent. The initial formation of a tetrahedral intermediate is followed by elimination of the chloride leaving group, resulting in the formation of the C-N bond characteristic of the final product [11].

Optimization of the condensation reaction requires careful consideration of several parameters including solvent selection, temperature control, and the use of appropriate base catalysts. Research has demonstrated that polar aprotic solvents such as n-propanol provide optimal conditions for the reaction, as they stabilize the charged intermediates while not interfering with the nucleophilic attack [12].

The enhanced condensation methodology incorporates a two-stage temperature protocol beginning with low-temperature mixing at 0°C to ensure homogeneous reactant distribution, followed by elevated temperature reaction at 100°C for approximately 5 hours [11] [12]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.

Base catalysis plays a crucial role in optimizing the condensation reaction efficiency. Triethylamine serves as an effective base catalyst by neutralizing the hydrogen chloride byproduct, preventing the acidic conditions that could protonate the benzylamine nucleophile and reduce its reactivity [11]. The typical molar ratio employed in optimized protocols utilizes 1:1:2 proportions of 6-chloropurine:benzylamine:triethylamine respectively [12].

Hypoxanthine-Based Synthesis Approaches

Alternative synthetic strategies for 6-benzylaminopurine production utilize hypoxanthine as the foundational starting material, offering distinct advantages in terms of starting material accessibility and reaction control. The hypoxanthine-based approach represents a multi-step synthesis pathway that provides enhanced control over intermediate formation and purification [12].

The initial step in the hypoxanthine-based synthesis involves the chlorination of hypoxanthine using phosphorus oxychloride in the presence of diisopropylethylamine. This transformation converts the hydroxyl group at the 6-position to a chloride, generating 6-chloropurine as an intermediate product [12]. The chlorination reaction typically achieves yields of approximately 95%, demonstrating the high efficiency of this transformation.

The chlorination process requires careful temperature control, with reactions conducted under reflux conditions at 130°C for approximately 4 hours. The use of phosphorus oxychloride serves dual purposes as both chlorinating agent and reaction solvent, eliminating the need for additional solvent systems [12]. Following the chlorination step, excess phosphorus oxychloride is removed through distillation under reduced pressure.

The subsequent amination step follows similar protocols to the direct condensation methods previously described. The freshly prepared 6-chloropurine undergoes nucleophilic substitution with benzylamine under controlled conditions to generate the final 6-benzylaminopurine product [12].

Table 2: Synthesis Methods for 6-Benzylaminopurine

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Reference Citation |

|---|---|---|---|---|---|

| Traditional Condensation Method | 6-Chloropurine + Benzylamine | Heat to 70-80°C or microwave | ~75-85 | Simple, direct method | [4] [9] [10] |

| Modified Condensation with Triethylamine | 6-Chloropurine + Benzylamine + Triethylamine | Cold (0°C) n-propanol, then 100°C for 5h | ~80-90 | Higher yield, better control | [11] [12] |

| Sodium Benzylate Method | Adenine + Sodium benzylate + Benzyl alcohol | Boil for 2.5h with stirring, pH adjustment | 94 (sodium salt) | High yield, scalable | [14] |

| Industrial Scale Method | 6-Chloropurine + Benzylamine (optimized) | Ethanol solvent, controlled temperature | ~85-95 | Optimized for large scale | [10] [13] |

| Hypoxanthine-Based Approach | Hypoxanthine → 6-Chloropurine → Product | POCl₃ chlorination, then amination | 95 (chlorination step) | Multi-step control | [12] |

The hypoxanthine-based methodology offers several advantages including the accessibility of hypoxanthine as a naturally occurring purine derivative and the ability to control the purity of intermediate compounds through selective purification steps. However, the multi-step nature of this approach requires additional processing time and resources, which may impact overall economic considerations for large-scale production applications [12].

Alternative variations of the hypoxanthine approach utilize different chlorinating agents and reaction conditions to optimize the transformation efficiency. Research has explored the use of other chlorinating systems including thionyl chloride and phosphorus pentachloride, though phosphorus oxychloride remains the preferred reagent due to its superior reaction control and product purity characteristics [12].

The comprehensive analysis of 6-benzylaminopurine structure-activity relationships reveals critical molecular features governing cytokinin activity and receptor specificity. Systematic modifications at key positions of the purine scaffold have provided fundamental insights into the molecular basis of cytokinin recognition and biological function [1] [2] [3].

Purine Ring Modifications

The purine heterocycle serves as the fundamental scaffold for cytokinin activity, with specific positions demonstrating varying tolerance to structural modifications [1] [2]. Position-specific modifications reveal distinct effects on biological activity and receptor binding characteristics.

The adenine core structure exhibits stringent requirements for cytokinin activity, with the N6 position representing the most critical site for biological function [1] [2]. Modifications at the N6 position through benzylamine substitution are essential for maintaining cytokinin activity, with this position serving as the primary site for side chain attachment across all active cytokinin derivatives [1] [2] [4].

Substitutions at the C2 position demonstrate remarkable position-dependent effects on biological activity [5] [4] [6]. Halogen substitutions at C2, particularly fluorine and chlorine, frequently enhance cytokinin activity and demonstrate preferential activation of the AHK3 receptor [5] [4] [6]. The introduction of fluorine at C2 position results in compounds with enhanced activity compared to the parent 6-benzylaminopurine, with 2-fluoro-6-benzylaminopurine derivatives showing up to 40% increased activity in certain bioassays [1] [5]. Chlorine substitution at C2 similarly enhances activity, particularly toward the AHK3 receptor, with 2-chloro-6-benzylaminopurine derivatives demonstrating receptor-specific activation patterns [5] [4] [6].

In contrast to halogen substitutions, the introduction of amino groups at C2 position generally decreases cytokinin activity [5] [6]. The 2-amino-6-benzylaminopurine derivatives show reduced activity compared to the parent compound, with particularly pronounced decreases in plants expressing AHK2 and AHK3 receptors [5] [6]. This reduction in activity suggests that amino substitution at C2 disrupts optimal receptor binding interactions.

Modifications at the C8 position typically result in decreased cytokinin activity [5] [6]. Thio substitution at C8 position, as observed in 8-thio-6-benzylaminopurine, demonstrates generally reduced activity across all receptor types, with minimal receptor binding affinity [5] [6]. Similarly, bromo substitution at C8 results in compounds with low cytokinin activity in mutant receptor systems [5].

The N1 and N3 positions of the purine ring demonstrate minimal tolerance for modifications while maintaining cytokinin activity [5]. Methylation at N1 position significantly decreases activity, resulting in poor receptor recognition across all cytokinin receptor types [5]. Deazapurine modifications at N3 position similarly result in minimal activity retention and limited receptor interaction [5].

Benzyl Ring Substitutions

The benzyl moiety of 6-benzylaminopurine provides a versatile platform for structural modifications that significantly influence biological activity and receptor specificity [1] [7] [2]. Position-specific effects of benzyl ring substituents follow distinct patterns related to steric, electronic, and hydrophobic properties.

Halogen substitutions on the benzyl ring demonstrate position-dependent effects on cytokinin activity [1] [7]. Fluorine substitution exhibits the most pronounced enhancement of biological activity, with meta-positioned fluorine providing optimal activity enhancement [1] [7]. The 3-fluoro-6-benzylaminopurine derivative demonstrates up to 140% of the activity of unsubstituted 6-benzylaminopurine in multiple bioassays [1] [7]. Ortho-fluorine substitution also enhances activity, particularly in the Amaranthus bioassay, achieving 116% relative activity [1] [7]. Para-fluorine substitution shows reduced enhancement, demonstrating the position-specific nature of halogen effects [1] [7].

Chlorine substitutions follow similar position-dependent patterns, with meta-positioned chlorine providing favorable activity enhancement [1] [7]. The 3-chloro-6-benzylaminopurine derivatives demonstrate good cytokinin activity with favorable hydrophobic interactions [1] [7]. Ortho-chlorine substitution provides moderate activity enhancement, while multiple chlorine substitutions can result in bioassay-specific activity patterns [1] [7].

Methoxy substitutions on the benzyl ring demonstrate unique bioassay-specific effects, particularly in senescence-related assays [1] [7]. The 2-methoxy and 3-methoxy derivatives show enhanced activity in wheat leaf senescence bioassays, suggesting specific interactions with senescence-related cytokinin pathways [1] [7]. The 2,3-dimethoxy derivative exhibits remarkable senescence-specific activity, achieving 120% relative activity in senescence assays while showing different patterns in other bioassays [1] [7]. Para-methoxy substitution results in reduced activity, consistent with the general pattern of para-position interference [1] [7].

Hydroxyl substitutions provide critical insights into hydrogen bonding interactions with cytokinin receptors [1] [3] [8]. The 2-hydroxy and 3-hydroxy derivatives demonstrate moderate cytokinin activity through hydrogen bonding mechanisms [1] [3]. Multiple hydroxyl substitutions can lead to the development of cytokinin receptor antagonists, as demonstrated by the 2,5-dihydroxy derivative LGR-991 [3] [8]. This compound acts as a competitive inhibitor of cytokinin receptors, blocking both AHK3 and CRE1/AHK4 receptors [3] [8].

The development of cytokinin receptor antagonists represents a significant advancement in understanding structure-activity relationships [3] [9] [8]. The prototype antagonist PI-55, bearing 2-hydroxy-3-methyl substitution, demonstrates competitive inhibition primarily of the CRE1/AHK4 receptor [3] [9]. The improved antagonist LGR-991, with 2,5-dihydroxy substitution, shows enhanced antagonistic properties and broader receptor specificity, acting as a competitive inhibitor of both AHK3 and CRE1/AHK4 receptors [3] [8].

Position-specific steric effects follow a consistent pattern across different substituent types, with activity declining in the order meta > ortho > para [1] [7]. This pattern reflects the spatial requirements for optimal receptor binding and the steric constraints imposed by different substitution positions [1] [7]. The meta position provides optimal spacing for substituent interactions without significant steric interference with the core purine-receptor binding interactions [1] [7].

Linker Length Variations

The methylene linker connecting the benzyl moiety to the N6 position of the purine ring demonstrates critical importance for cytokinin activity [5] [6]. Systematic variation of linker length reveals an inverse correlation between linker length and biological activity.

The optimal linker length for maximum cytokinin activity appears to be zero methylene units, as demonstrated by 6-phenylaminopurine [5] [6]. This compound, lacking the methylene bridge present in 6-benzylaminopurine, exhibits the highest activity at 120% relative to the standard 6-benzylaminopurine [5] [6]. The direct attachment of the phenyl ring to the N6 amino group provides optimal spatial arrangement for receptor binding interactions [5] [6].

6-Benzylaminopurine, with one methylene linker unit, serves as the reference standard with 100% relative activity [5] [6]. This single methylene spacer provides an optimal balance between flexibility and spatial positioning for receptor recognition [5] [6].

Extension to two methylene units, as in 6-(2-phenylethyl)aminopurine, results in significantly reduced activity to approximately 60% of the reference standard [5] [6]. This reduction reflects decreased binding efficiency due to increased conformational flexibility and suboptimal positioning of the aromatic ring [5] [6].

Further extension to three methylene units in 6-(3-phenylpropyl)aminopurine dramatically reduces activity to approximately 40% of the standard [5] [6]. The extended linker length prevents optimal positioning of the aromatic moiety within the receptor binding site [5] [6].

Maximum linker extension to four methylene units, as in 6-(4-phenylbutyl)aminopurine, results in minimal cytokinin activity at only 15% of the reference standard [5] [6]. This extended linker length essentially eliminates effective receptor binding due to the inability to properly position the aromatic ring within the binding site constraints [5] [6].

The linker length effects correlate directly with receptor binding affinity measurements [5] [6]. Compounds with shorter linkers demonstrate strong binding to all cytokinin receptors, while extended linkers result in progressively weaker binding affinity and eventual loss of receptor recognition [5] [6]. The optimal linker length appears to be constrained by the spatial requirements of the cytokinin receptor binding sites [5] [6].

N6, N7, N9 Position Modifications

The nitrogen positions N6, N7, and N9 of the purine ring serve as critical sites for modifications that dramatically influence cytokinin activity and receptor specificity [10] [5] [4] [11]. Each position demonstrates distinct tolerance for modifications and specific effects on biological function.

The N6 position represents the primary site for cytokinin activity, with benzylamine substitution being essential for biological function [1] [2] [5]. All active cytokinin derivatives maintain substitution at this position, demonstrating its fundamental importance for receptor recognition [1] [2] [5]. Alternative substitutions at N6, such as phenoxy or phenylthio groups, result in dramatically reduced activity [5] [6]. The N6-phenoxy substitution reduces activity to approximately 25% of the benzyl derivative, while N6-phenylthio substitution reduces activity to less than 5% [5] [6]. These reductions reflect the importance of the amino nitrogen for hydrogen bonding interactions with cytokinin receptors [5] [6].

N7 position modifications provide insights into tautomerization effects and alternative binding modes [10] [11]. Direct alkylation at N7 position, particularly with tert-alkyl groups, results in decreased cytokinin activity and altered receptor binding characteristics [10] [11]. The 7-tert-butyl-6-benzylaminopurine derivatives demonstrate reduced binding to all cytokinin receptors compared to the parent compound [10] [11]. N7 modifications can alter the tautomeric equilibrium of the purine ring, affecting the optimal hydrogen bonding pattern required for receptor activation [5] [11].

Methylation at N7 position in combination with N6-benzyl substitution results in compounds with reduced activity (30-50% of the standard) due to altered tautomerization patterns [5] [4]. The presence of both N6 and N7 substituents creates steric conflicts and disrupts the optimal electronic distribution required for receptor binding [5] [4].

N9 position modifications demonstrate the most variable effects on cytokinin activity, with outcomes dependent on the specific nature of the substituent [7] [5] [12]. Methylation at N9 position generally results in low cytokinin activity (10-20% of standard) across all receptor types [5] [12]. This reduction occurs because N9 methylation prevents the optimal tautomeric form required for receptor binding, specifically inhibiting protonation at N7 [5] [12].

Ribose substitution at N9 position creates nucleoside derivatives with variable activity (20-80%) depending on the specific substitution pattern [7] [5]. These ribosides can serve as transport forms and storage conjugates, with activity modulated by cellular uptake and metabolism [7] [5].

The tetrahydropyranyl substitution at N9 position demonstrates unique properties for cytokinin transport and stability [7] [12]. The 6-benzylaminopurine-9-tetrahydropyranyl derivatives show moderate activity (40-70%) with enhanced stability and improved transport characteristics [7] [12]. These derivatives can overcome some of the limitations associated with root development inhibition typical of standard cytokinins [7] [12].

The combination of modifications at multiple nitrogen positions reveals complex interactions between substitution sites [5] [4]. Dual modifications at N6 and N9 positions can result in compounds with altered receptor specificity, as demonstrated by chiral α-methylbenzyl derivatives that show preferential binding to specific receptor subtypes [4] [13].

Development of Cytokinin Receptor Antagonists

The development of cytokinin receptor antagonists represents a major advancement in understanding cytokinin structure-activity relationships and provides valuable tools for studying cytokinin signaling mechanisms [3] [14] [9] [8]. These antagonists are designed based on structural modifications of active cytokinins that retain receptor binding capability while eliminating agonistic activity.

The prototype cytokinin receptor antagonist PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) was the first compound identified to antagonize cytokinin activity at the receptor level [3] [9]. PI-55 demonstrates competitive inhibition primarily of the CRE1/AHK4 receptor, effectively blocking the binding of natural cytokinins such as trans-zeatin [3] [9]. The structural basis for antagonistic activity resides in the 2-hydroxy-3-methyl substitution pattern on the benzyl ring, which maintains receptor binding affinity while eliminating the conformational requirements for receptor activation [3] [9].

PI-55 demonstrates significant biological effects consistent with reduced cytokinin status, including accelerated seed germination, enhanced root growth, and increased lateral root formation in Arabidopsis [3] [9]. These effects phenocopy the characteristics of plants with genetically reduced cytokinin levels, confirming the in vivo effectiveness of receptor antagonism [3] [9].

The improved antagonist LGR-991 (6-(2,5-dihydroxybenzylamino)purine) represents a significant advancement in antagonist potency and specificity [3] [8]. LGR-991 blocks both CRE1/AHK4 and AHK3 receptors with enhanced potency compared to PI-55 [3] [8]. The 2,5-dihydroxy substitution pattern provides optimal positioning for competitive inhibition while reducing agonistic side effects [3] [8].

LGR-991 demonstrates superior antagonistic properties with reduced agonistic effects compared to PI-55 in cytokinin bioassays and reporter gene assays [3] [8]. The compound causes rapid germination of Arabidopsis seeds and increases hypocotyl length in dark-grown seedlings, characteristics consistent with reduced cytokinin status [3] [8]. The structural motif of LGR-991 provides a template for developing cytokinin antagonists with broader receptor specificity and reduced agonistic properties [3] [8].

Beyond purine-based antagonists, alternative structural frameworks have been explored for cytokinin receptor antagonism [14] [15]. The phenylquinazoline compound S-4893 represents a non-competitive cytokinin receptor antagonist with pure antagonistic activity [14] [15]. S-4893 non-competitively inhibits the binding of natural ligands to CRE1/AHK4 and demonstrates no detectable intrinsic cytokinin agonist activity [14] [15].

The development of halogen-substituted antagonist derivatives has provided additional insights into structure-activity relationships [8]. Compounds such as 6-(2-hydroxy-5-chlorobenzylamino)purine and 6-(2-hydroxy-5-fluorobenzylamino)purine demonstrate moderate antagonistic activity, suggesting that halogen substitution at the 5-position of the hydroxylated benzyl ring can modulate antagonistic potency [8].

The structural requirements for cytokinin receptor antagonism involve specific modifications that disrupt the conformational changes required for receptor activation while maintaining binding affinity [3] [9] [8]. The presence of hydroxyl groups at specific positions on the benzyl ring appears critical for antagonistic activity, likely through altered hydrogen bonding patterns that stabilize inactive receptor conformations [3] [9] [8].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.57

1.57

Appearance

Melting Point

229 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 220 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 217 of 220 companies with hazard statement code(s):;

H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (22.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (72.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (72.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (70.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Plant growth regulators

General Manufacturing Information

Cytokinins, considered biopesticides, are plant growth regulators. When derived from seaweed, the mixture of four similar substances is exempt from tolerance. 6-Benzyladenine is similar to cytokinin but synthetic and is also exempt from tolerance when used as a fruit-thinning agent at a rate not to exceed 30 g/acre (6 FR 34869, July 5, 1995).[California Environmental Protection Agency/Department of Pesticide Regulation; SUMMARY OF TOXICOLOGY DATA CYTOKININ and 6-Benzyladenine